(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP23846 is a novel and highly potent inhibitor of the Src family kinases, which are non-receptor protein tyrosine kinases involved in the regulation of various cellular processes. Src family kinases are frequently overexpressed and/or aberrantly activated in a variety of human tumors, including colon, breast, and pancreatic carcinomas . AP23846 has shown significant potential in reducing vascular endothelial growth factor and interleukin-8 expression in human solid tumor cell lines, thereby abrogating downstream angiogenic processes .
Preparation Methods
The synthetic routes and reaction conditions for AP23846 are not extensively detailed in the available literature. it is known that AP23846 is an ATP-based Src family kinase inhibitor The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
AP23846 primarily undergoes inhibition reactions with Src family kinases. The compound is highly specific and potent, with an inhibitory concentration (IC50) of approximately 0.5 nmol/L in vitro . The major products formed from these reactions include reduced levels of vascular endothelial growth factor and interleukin-8, which are critical for angiogenesis and tumor progression . The common reagents and conditions used in these reactions involve the use of cell culture media and specific kinase assay buffers.
Scientific Research Applications
AP23846 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapeutic development. Some of its key applications include:
Cancer Research: AP23846 is used to study the role of Src family kinases in tumor progression and metastasis.
Angiogenesis Inhibition: The compound is used to investigate the mechanisms of angiogenesis inhibition, as it significantly reduces the expression of proangiogenic molecules such as vascular endothelial growth factor and interleukin-8.
Combination Therapy: AP23846 is studied in combination with other chemotherapeutic agents to enhance their efficacy.
Signal Transduction Studies: The compound is used to dissect the signaling pathways regulated by Src family kinases, providing insights into their role in various cellular processes.
Mechanism of Action
AP23846 exerts its effects by selectively inhibiting the activity of Src family kinases. These kinases are key mediators of multiple signaling pathways that regulate critical cellular functions such as migration, invasion, proliferation, and survival . By inhibiting Src family kinases, AP23846 disrupts these signaling pathways, leading to reduced expression of proangiogenic molecules and decreased tumor progression . The molecular targets of AP23846 include the ATP-binding sites of Src family kinases, where it competes with ATP to inhibit kinase activity .
Comparison with Similar Compounds
AP23846 is unique in its high potency and specificity as a Src family kinase inhibitor. It is approximately 10-fold more potent than PP2, the most widely used commercially available Src family kinase inhibitor . Similar compounds include:
PP2: A widely used Src family kinase inhibitor with lower potency compared to AP23846.
Dasatinib: Another Src family kinase inhibitor used in cancer therapy, but with a broader spectrum of kinase inhibition.
Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Properties
CAS No. |
878654-51-4 |
---|---|
Molecular Formula |
C24H34N5OP |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C24H34N5OP/c1-4-15-31(30,16-5-2)20-13-11-19(12-14-20)26-23-21-24(29(6-3)17-25-21)28-22(27-23)18-9-7-8-10-18/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,26,27,28) |
InChI Key |
QWYGJEVWFGFNRP-UHFFFAOYSA-N |
SMILES |
CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC |
Canonical SMILES |
CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AP23846; AP 23846; AP-23846 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.